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For Researchers, Scientists, and Drug Development Professionals

In the study of cellular signaling, specific and reliable pharmacological inhibitors are

indispensable. For decades, U-73122 has been widely employed as a selective inhibitor of

phospholipase C (PLC), a crucial enzyme family in signal transduction. Its structurally similar

analog, U-73343, which lacks the reactive maleimide moiety, has traditionally been used as a

negative control to delineate PLC-specific effects.[1][2][3][4] However, a growing body of

evidence reveals a more complex pharmacological profile for both compounds, necessitating a

careful and critical approach to experimental design and data interpretation. This guide

provides an objective comparison of U-73122 and U-73343, supported by experimental data, to

aid researchers in their application.

Mechanism of Action and Off-Target Effects
U-73122 is broadly recognized as an inhibitor of PLC, preventing the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG).[5] This inhibitory action is attributed to its reactive

maleimide group, which is absent in U-73343.[3][4] Consequently, U-73343 is generally

considered inactive against PLC.[1][2][6]

Despite this established role, numerous studies have identified significant PLC-independent

effects of U-73122. These off-target activities include the inhibition of

sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, modulation of calcium

channels, and inhibition of 5-lipoxygenase.[6][7][8][9][10] Critically, some of these effects occur

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1202739?utm_src=pdf-interest
https://www.benchchem.com/product/b1202739?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9030204/
https://www.abcam.com/en-us/products/biochemicals/u-73343-inactive-analog-of-u73122-ab141764
https://pmc.ncbi.nlm.nih.gov/articles/PMC3069444/
https://www.researchgate.net/figure/Structures-of-U73122-and-U73343-The-box-highlights-the-only-structural-difference_fig1_49785036
https://www.benchchem.com/product/b1202739?utm_src=pdf-body
https://www.selleckchem.com/products/u73122.html
https://www.benchchem.com/product/b1202739?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3069444/
https://www.researchgate.net/figure/Structures-of-U73122-and-U73343-The-box-highlights-the-only-structural-difference_fig1_49785036
https://www.benchchem.com/product/b1202739?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9030204/
https://www.abcam.com/en-us/products/biochemicals/u-73343-inactive-analog-of-u73122-ab141764
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938802/
https://www.medchemexpress.com/u-73122.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938801/
https://pubmed.ncbi.nlm.nih.gov/20590621/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_U_73122_as_a_Tool_to_Investigate_Lipid_Signaling.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


at concentrations similar to or lower than those required for PLC inhibition, complicating the

attribution of observed cellular responses solely to PLC blockade.[8]

Conversely, the assumption of U-73343 as a consistently inert control has been challenged.

Reports indicate that U-73343 can exert biological effects of its own, including the inhibition of

receptor-mediated phospholipase D (PLD) activation and acting as a weak agonist for the

TRPA1 receptor.[11][12] These findings underscore the importance of careful controls and

suggest that any effect observed with U-73122 but absent with U-73343 cannot be

automatically ascribed to PLC inhibition without further validation.

Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies, highlighting the

differential effects of U-73122 and U-73343 on several biological parameters.

Table 1: Comparative Inhibitory Concentrations (IC50)

Target/Process U-73122 U-73343 Cell Type/System

Phospholipase C

(PLC)
1-2.1 µM[7] Inactive ---

PLC-β2 ~6 µM[5][13] Inactive
Recombinant Human

Enzyme

Agonist-Induced

Platelet Aggregation
1-5 µM[5] Inactive Human Platelets

Interleukin-8 Induced

Ca2+ Flux
~6 µM[5][13] Not Reported Human Neutrophils

Leukotriene B4

Induced Chemotaxis
~5 µM[5][13] Not Reported Human Neutrophils

Table 2: Effects on Calcium Signaling
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Experimental
Condition

U-73122 Effect U-73343 Effect Cell Type

Carbachol-evoked

[Ca2+]cyto transients
Inhibited[6][9] No effect[6] Colonic Myocytes

IP3-evoked

[Ca2+]cyto transients

Inhibited (76% at 1

µM)[6]
No effect[6] Colonic Myocytes

Caffeine-evoked

[Ca2+]cyto transients

Inhibited (73% at 10

µM)[6]
No effect[6] Colonic Myocytes

Thapsigargin-induced

capacitative calcium

entry

Fully prevented at 10

µM[14]
No effect[14] Lacrimal Cells

ATP-induced transient

[Ca2+]i increase
Inhibited[15] No effect[15] Mouse Microglial Cells

ATP-induced

sustained [Ca2+]i

increase

Inhibited[15] Inhibited[15] Mouse Microglial Cells

Mandatory Visualizations
To further clarify the conceptual and practical application of these compounds, the following

diagrams illustrate their roles in signaling and experimental design.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2938802/
https://pubmed.ncbi.nlm.nih.gov/20590621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938802/
https://www.researchgate.net/figure/The-phospholipase-C-inhibitor-U73122-blocks-both-agonist-activated-PLC-and_fig2_12054447
https://www.researchgate.net/figure/The-phospholipase-C-inhibitor-U73122-blocks-both-agonist-activated-PLC-and_fig2_12054447
https://pubmed.ncbi.nlm.nih.gov/16122875/
https://pubmed.ncbi.nlm.nih.gov/16122875/
https://pubmed.ncbi.nlm.nih.gov/16122875/
https://pubmed.ncbi.nlm.nih.gov/16122875/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Cytosol

Agonist GPCR/
RTK PLC PIP2

IP3hydrolysis

DAG
 

Ca²⁺ Release
(from ER)

PKC Activation

U-73122
Inhibits

U-73343

 Inactive
 Control

Click to download full resolution via product page

Canonical PLC signaling pathway showing the inhibitory action of U-73122.
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A typical experimental workflow for comparing the effects of U-73122 and U-73343.
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Logical framework for interpreting results using U-73122 and U-73343.

Experimental Protocols
To ensure robust and reproducible results, detailed and consistent experimental protocols are

essential. Below are generalized methodologies for key assays involving U-73122 and U-
73343.

Protocol 1: Measurement of Intracellular Calcium
([Ca2+]i)
This protocol describes the use of a ratiometric fluorescent indicator, such as Fura-2 AM, to

measure agonist-induced changes in intracellular calcium.

Cell Preparation: Seed cells onto coverslips or in a 96-well plate to achieve 70-80%

confluency on the day of the experiment.[10]

Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with Fura-2

AM (e.g., 1 µM) in the buffer for 30-60 minutes at 37°C.[10] After loading, wash the cells to

remove extracellular dye and allow for complete de-esterification of the dye within the cells.

[10]
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Inhibitor Pre-incubation: Prepare working solutions of U-73122, U-73343 (e.g., 1-10 µM), and

a vehicle control (e.g., DMSO) in the buffer.[10] Pre-incubate the cells with the respective

solutions for a defined period (e.g., 15-30 minutes) at 37°C.[10][16]

Calcium Measurement: Place the cells in a fluorometer or on a fluorescence microscope.

Establish a stable baseline fluorescence ratio (e.g., F340/F380 for Fura-2).[10]

Agonist Stimulation: Add the agonist of interest and continuously record the change in the

fluorescence ratio over time.[10]

Data Analysis: The change in intracellular calcium concentration is proportional to the

change in the fluorescence ratio. Compare the agonist-induced calcium response in the

presence of U-73122 to the vehicle and U-73343 controls.[10]

Protocol 2: In Vitro PLC Activity Assay
This protocol outlines a method to directly measure the effect of the compounds on the activity

of purified PLC enzyme.

Reagent Preparation: Prepare a reaction buffer (e.g., containing HEPES, KCl, CaCl2, EGTA,

DTT, cholate). Prepare serial dilutions of U-73122 and U-73343 in the reaction buffer.[16]

Enzyme and Substrate: Add the purified PLC enzyme and a fluorescently labeled substrate

to the reaction buffer.[16]

Reaction Initiation: Add the inhibitor dilutions or a vehicle control to the enzyme-substrate

mixture to start the reaction.[16]

Measurement: Monitor the change in fluorescence over time at 37°C to determine the rate of

substrate hydrolysis.[16]

Data Analysis: Calculate the percentage of inhibition of PLC activity for each concentration of

the compounds compared to the vehicle control.[16]

Conclusion and Recommendations
The evidence clearly indicates that U-73122, while a potent inhibitor of PLC, possesses

numerous off-target effects that can confound experimental results. Its analog, U-73343, is not
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always an inert negative control. Therefore, researchers should adhere to the following best

practices:

Use the Lowest Effective Concentration: Perform dose-response curves to determine the

minimal concentration of U-73122 required to inhibit the process of interest, thereby

minimizing off-target effects.

Employ U-73343 as a Control: Always compare the effects of U-73122 with those of U-73343
at the same concentration. However, be aware that U-73343 may have its own biological

activity.[11][15]

Utilize Multiple Approaches: Do not rely solely on this pair of compounds. Corroborate

findings using complementary techniques such as siRNA-mediated knockdown of PLC

isoforms or by using alternative PLC inhibitors with different mechanisms of action.

Conduct Rescue Experiments: Where possible, perform rescue experiments to confirm that

the observed effect is specifically due to the inhibition of PLC.

By adopting a rigorous and multi-faceted approach, the scientific community can continue to

leverage U-73122 and U-73343 as valuable pharmacological tools while avoiding the pitfalls of

their complex and non-specific activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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